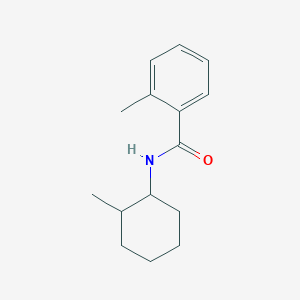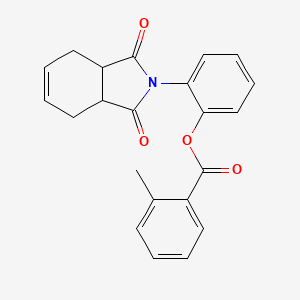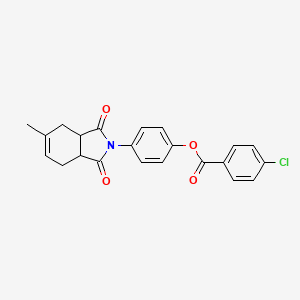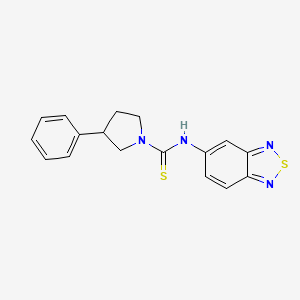![molecular formula C24H18FNO4 B4008319 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4008319.png)
2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate
Übersicht
Beschreibung
The compound belongs to a class of molecules with a complex bicyclic and heterocyclic framework, which suggests its significance in pharmaceutical chemistry and material science due to its unique chemical structure and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including cyclization reactions and functional group transformations. For example, Selivanov et al. (2017) described the synthesis of 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives with antiviral activity (Selivanov et al., 2017).
Molecular Structure Analysis
X-ray powder diffraction (XRPD) is a common technique for analyzing the crystalline structure of synthesized compounds, as demonstrated by Macías et al. (2013), who developed a stereoselective synthesis and analyzed the XRPD pattern of a related compound (Macías et al., 2013).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with biological targets or participation in chemical transformations. Křupková et al. (2013) discussed the use of 4-chloro-2-fluoro-5-nitrobenzoic acid in synthesizing various heterocyclic scaffolds, highlighting the compound's versatility in chemical reactions (Křupková et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds can be inferred from the synthesis and molecular structure analyses. The work by Doğru et al. (2015) on synthesizing and characterizing Y-shaped fluorophores offers insights into how structural features influence physical properties (Doğru et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are crucial for understanding the compound's potential applications. The antitumor activity of benzothiazoles, as investigated by Mortimer et al. (2006), provides an example of how structural features contribute to the compound's biological activities (Mortimer et al., 2006).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds structurally related to the one you're interested in have been synthesized and evaluated for their antiviral properties. For instance, derivatives of 1-aryl-3-{3,5-dioxo-4-azatetracyclo[5.3.2.0 2,6 .0 8,10 ]dodec-11-en-4-yl}ureas showed pronounced antiviral activity against the smallpox vaccine virus. Among these, specific urea derivatives exhibited maximum levels of activity, indicating the potential of such structures in developing antiviral agents (Selivanov et al., 2017).
Photophysical Properties
Research into Y-shaped fluorophores with an imidazole core containing crown ether moieties has demonstrated that these compounds exhibit significant photophysical properties. They showed emission maxima in the 412–677 nm range and exhibited excellent photostability across various solvents. This suggests applications in the development of fluorescent probes and materials for optical devices (Doğru, Ozturk Urut, & Bayramin, 2015).
Antitumor Properties
Fluorinated 2-(4-aminophenyl)benzothiazoles have been studied for their potent cytotoxic effects in vitro against certain cancer cell lines. These compounds have shown activity at nanomolar concentrations, highlighting their potential in cancer research for the development of new therapeutic agents (Hutchinson et al., 2001).
Chemiluminescence
The synthesis of bicyclic dioxetanes tethering a fluororescer through an ω-carbamoyl-substituted linker has been explored for high-performance chemiluminescence in aqueous systems. These compounds undergo base-induced decomposition, effectively emitting light due to intramolecular energy transfer, suggesting applications in analytical chemistry and biological imaging (Watanabe et al., 2012).
Eigenschaften
IUPAC Name |
[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c25-17-6-2-1-5-14(17)24(29)30-19-8-4-3-7-18(19)26-22(27)20-12-9-10-13(16-11-15(12)16)21(20)23(26)28/h1-10,12-13,15-16,20-21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUJYOJZBOKUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5OC(=O)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)
![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 3-nitrobenzoate](/img/structure/B4008281.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)
![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4008301.png)



![3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4008343.png)
![4-(2-benzoyl-4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4008345.png)